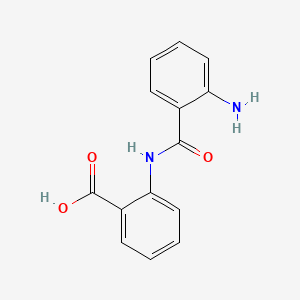

2-(2-Aminobenzamido)benzoic acid

Description

Significance and Interdisciplinary Relevance in Advanced Chemical Sciences

2-(2-Aminobenzamido)benzoic acid, a derivative of aminobenzoic acid, holds significance in several areas of chemical research. Its structural framework makes it a valuable building block in organic synthesis. nih.gov Aminobenzoic acids, in general, are recognized for their utility in creating a wide array of novel molecules with potential applications. nih.gov The presence of both an amine and a carboxylic acid group on the aromatic rings allows for a variety of chemical modifications, making it a versatile scaffold. nih.gov

The interdisciplinary relevance of this compound and its parent structures, aminobenzoic acids, is expanding. For instance, derivatives of 2-aminobenzamide (B116534) have been investigated as histone deacetylase (HDAC) inhibitors, which are significant in cancer research. nih.gov Furthermore, the core structure is related to 2-aminobenzoic acid (anthranilic acid), a compound that participates in various biological pathways, including the tryptophan metabolism pathway in yeast. ymdb.ca The study of such compounds often bridges organic chemistry with medicinal chemistry, materials science, and biochemistry. The synthesis of various 2-(2-aminobenzoyl)benzoic acids has been a subject of research, highlighting its importance in developing new chemical entities. rsc.org

Structural Features and Key Functional Groups for Research Inquiry

The structure of this compound is characterized by two benzene (B151609) rings linked by an amide group. One benzene ring is substituted with an amino group (-NH2) and the other with a carboxylic acid group (-COOH), both at the ortho position relative to the amide linkage.

Key Functional Groups:

Primary Aromatic Amine (-NH2): This group is a key site for nucleophilic reactions and can be readily modified, for example, through diazotization or acylation, allowing for the synthesis of a wide range of derivatives.

Carboxylic Acid (-COOH): This functional group provides acidity and can participate in reactions such as esterification and amidation. It also offers a site for salt formation.

Amide (-CONH-): The amide linkage provides structural rigidity and can participate in hydrogen bonding, which can influence the molecule's conformation and intermolecular interactions.

Aromatic Rings: The two phenyl rings form the backbone of the molecule and can undergo electrophilic substitution reactions, allowing for further functionalization.

These functional groups are central to the research inquiries involving this molecule, as they dictate its chemical reactivity, physical properties, and potential for forming more complex structures.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₂N₂O₃ |

| Molecular Weight | 256.26 g/mol |

| Melting Point | 203-204 °C |

| InChI Key | FECNOIODIVNEKI-UHFFFAOYSA-N |

| CAS Number | 612-34-0 |

This data is compiled from multiple sources. chemscene.comsigmaaldrich.com

Overview of Current Research Trajectories and Emerging Paradigms

Current research involving structures related to this compound is multifaceted. A significant area of investigation is in the synthesis of novel derivatives and their potential applications. For example, a facile method for the synthesis of 2-(2-aminobenzoyl)benzoic acids has been developed using a base-promoted aerobic cascade reaction. rsc.org This highlights the ongoing effort to create efficient and atom-economical synthetic routes.

In the field of medicinal chemistry, derivatives of 2-aminobenzamide are being explored for their biological activities. Research has shown that some 2-aminobenzamide derivatives possess antimicrobial properties. mdpi.com Furthermore, new 2-aminobenzamide-type histone deacetylase (HDAC) inhibitors have been synthesized and evaluated for their potential in cancer therapy. nih.gov The design and synthesis of new 2-aminobenzamide derivatives containing other bioactive moieties, such as benzothiazole (B30560), are also being pursued to evaluate their cytotoxic activities against cancer cell lines. researchgate.net

Another emerging paradigm is the use of related aminobenzoic acid compounds in materials science and analytical chemistry. For instance, 2-aminobenzoic acid has been identified as a new matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, which is used for the analysis of peptides and proteins. acs.orgnih.gov This demonstrates the potential for these types of molecules to be used in advanced analytical techniques.

The versatility of the aminobenzoic acid scaffold continues to inspire the development of new compounds with a wide range of potential applications, from pharmaceuticals to materials science. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminobenzoyl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3/c15-11-7-3-1-5-9(11)13(17)16-12-8-4-2-6-10(12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECNOIODIVNEKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210103 | |

| Record name | 2-((2-Aminobenzoyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

612-34-0 | |

| Record name | 2-Amino-N-(2-carboxyphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-((2-Aminobenzoyl)amino)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-Aminobenzoyl)amino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[(2-aminobenzoyl)amino]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes and Procedural Optimizations

The synthesis of 2-(2-Aminobenzamido)benzoic acid, an amide formed from two units of 2-aminobenzoic acid (anthranilic acid), can be achieved through various established routes. These methods range from traditional multistep procedures to more streamlined one-pot approaches.

Conventional Multistep Synthesis Protocols

Conventional methods for synthesizing amides often involve multiple discrete steps, including the activation of a carboxylic acid and its subsequent reaction with an amine. In the context of this compound, a common starting material is isatoic anhydride (B1165640), which is itself derived from anthranilic acid. nih.govwikipedia.org

The synthesis of isatoic anhydride can be achieved by reacting anthranilic acid with phosgene (B1210022) or its safer equivalent, triphosgene. google.comorgsyn.org Once formed, isatoic anhydride serves as a versatile intermediate. The reaction of isatoic anhydride with a suitable nucleophile, in this case, the amino group of a second molecule of anthranilic acid, leads to the formation of the desired amide bond. This reaction typically involves heating the reactants in a suitable solvent, such as dimethylformamide (DMF). nih.gov

One-Pot Synthesis Approaches for Derivatives

To improve efficiency and reduce waste, one-pot synthesis methodologies have been developed for this compound derivatives. These approaches combine multiple reaction steps into a single procedure without isolating intermediates, saving time, solvents, and reagents.

A notable one-pot strategy involves a base-promoted aerobic cascade reaction. rsc.org This method facilitates the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids with a broad substrate scope in an atom-economical fashion. Impressively, six new chemical bonds are sequentially formed during this single procedure. rsc.org Such cascade reactions represent a significant advancement over traditional linear syntheses.

Other one-pot procedures have been reported for synthesizing derivatives, such as N-acetyl-2-aryl-1,2-dihydro-(4H)-3,1-benzoxazin-4-ones, which can be obtained in high yields and purity with a simple work-up. researchgate.net These methods highlight a shift towards more sophisticated and efficient synthetic designs in organic chemistry.

Catalytic Strategies in Synthesis

Catalysis is fundamental to modern organic synthesis, offering pathways to desired molecules with greater efficiency and selectivity. For the synthesis of this compound and its analogues, both heterogeneous and transition metal-free catalytic strategies have been explored.

Heterogeneous Acid Catalysis in Compound Synthesis

Heterogeneous catalysts offer significant advantages, particularly in terms of easy separation from the reaction mixture, reusability, and reduced environmental impact. Sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) has emerged as a highly effective and reusable solid acid catalyst for the synthesis of benzamide (B126) and quinazolinone derivatives. orientjchem.orgoiccpress.com

In a typical reaction, SBA-Pr-SO3H, acting as a nano-reactor, facilitates the reaction between a 2-aminobenzamide (B116534) precursor and benzoyl chlorides. orientjchem.org The proposed mechanism involves the protonation of the carbonyl group of the benzoyl chloride by the acid catalyst. This activation enhances the carbonyl's electrophilicity, allowing for a nucleophilic attack by the amino group of 2-aminobenzamide to form the benzamide product. researchgate.net These reactions can often be performed under solvent-free conditions at elevated temperatures, with the catalyst being easily recovered by simple filtration and reused multiple times without significant loss of activity. orientjchem.orgorgchemres.org

Table 1: Comparison of Catalytic Conditions for Benzamide Synthesis

| Catalyst | Conditions | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| SBA-Pr-SO3H | Solvent-free, 130 °C | 20–50 min | 70–90% | researchgate.net |

| Acetic Acid (Conventional) | Reflux | 24–39 h | 63–78% | researchgate.net |

| p-Toluene Sulfonic Acid (Conventional) | Reflux | 24–39 h | 63–78% | researchgate.net |

Transition Metal-Free Approaches

The development of synthetic methods that avoid the use of expensive, toxic, and often difficult-to-remove transition metals is a key goal of green chemistry. bohrium.com For amide bond formation, several transition-metal-free strategies have been developed.

One innovative approach utilizes iodine as a catalyst. scilit.com For instance, a cascade reaction of isothiocyanatobenzenes with amines can produce 2-aminobenzothiazoles using iodine as a catalyst and molecular oxygen as the oxidant. This process avoids the need for transition-metal catalysts and hazardous oxidants, making it environmentally friendly and cost-effective. rsc.org Another metal-free method involves the direct α-amination of amides using simple azides, which proceeds under mild conditions. acs.org Such strategies, focusing on readily available and benign reagents, represent a significant step forward in sustainable chemical synthesis.

Green Chemistry Principles Applied to Synthesis (e.g., Microwave-Assisted Methods)

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Microwave-assisted synthesis is a prime example of a green chemistry technique that has been successfully applied to the synthesis of 2-aminobenzamide derivatives. nih.gov

Microwave irradiation provides rapid and efficient heating of the reaction mixture through direct interaction with polar molecules, a process known as dielectric heating. nih.gov This often leads to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govmdpi.com

For the synthesis of 2-aminobenzamide derivatives from isatoic anhydride, both conventional heating and microwave-assisted methods have been employed. nih.gov While in some specific cases, conventional heating may provide better yields due to the thermal sensitivity of the products, microwave synthesis often offers a significant advantage in speed and efficiency. nih.gov For example, syntheses that take several hours by conventional reflux can often be completed in a matter of minutes under microwave irradiation. nih.gov

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzotriazole Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Synthesis | 3–6 hours | 65% | nih.gov |

| Microwave-Assisted Synthesis | 3–6 minutes | 75% | nih.gov |

The use of microwave technology not only accelerates reactions but also aligns with green chemistry goals by reducing energy consumption and often allowing for solvent-free reactions. mdpi.com

Directed Derivatization and Functionalization Strategies

The structure of this compound offers multiple reactive sites for chemical modification: the primary aromatic amine, the secondary amide linkage, the carboxylic acid, and the two aromatic rings. Directed derivatization leverages the inherent reactivity of these groups to introduce new functionalities and substitution patterns in a controlled manner.

Amide and Carboxylic Acid Group Modifications

The presence of a primary amine, an amide, and a carboxylic acid group allows for a variety of selective transformations. The relative reactivity of these groups can be exploited to achieve specific derivatizations.

The carboxylic acid moiety is a primary target for modification. Standard esterification procedures, involving reaction with an alcohol in the presence of an acid catalyst or conversion to an acyl halide followed by alcoholysis, can yield the corresponding esters. Alternatively, direct condensation with amines, often facilitated by coupling agents or by conversion to a more reactive intermediate, can produce a new amide derivative. rsc.orgnih.gov For instance, the use of titanium tetrachloride (TiCl₄) in pyridine (B92270) has been shown to be an effective system for the direct amidation of carboxylic acids with amines. nih.gov

The primary amino group on the second aromatic ring is a potent nucleophile and can readily undergo reactions such as acylation with acid chlorides or anhydrides to form a secondary amide. Alkylation reactions are also feasible. The inherent nucleophilicity of this group makes it a prime site for introducing a wide array of substituents.

Modification of the existing amide linkage is more challenging and typically requires more forceful conditions that could lead to cleavage rather than derivatization. However, the nitrogen of the amide can potentially undergo reactions under specific basic conditions.

Chemoselectivity is a key consideration. For example, to selectively modify the carboxylic acid without affecting the primary amine, protection of the amino group (e.g., as an acetyl or Boc derivative) may be necessary prior to carrying out the desired transformation on the carboxyl group.

| Functional Group | Reaction Type | Typical Reagents | Product Class |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | Ester |

| Carboxylic Acid | Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, EDC) or TiCl₄ | Amide |

| Primary Amine | Acylation | Acid Chloride (R'-COCl) or Anhydride ((R'-CO)₂O) | Secondary Amide |

| Primary Amine | Alkylation | Alkyl Halide (R'-X) | Secondary/Tertiary Amine |

Aromatic Ring Functionalization and Substitution Patterns

Functionalization of the two distinct aromatic rings of this compound is governed by the directing effects of the existing substituents.

Ring B , containing the primary amino group (-NH₂), is strongly activated towards electrophilic substitution. The amino group is a powerful ortho, para-director. Therefore, reactions such as halogenation, nitration, and sulfonation are expected to occur preferentially on this ring at the positions ortho and para to the amino group. The high reactivity of this ring may necessitate mild reaction conditions to avoid polysubstitution or oxidation.

Modern synthetic methods offer alternative pathways for functionalization. For instance, directed C-H activation has emerged as a powerful tool. Iridium-catalyzed reactions can achieve selective amination at the C-H bond ortho to a carboxylic acid directing group, a position that is typically difficult to functionalize via classical electrophilic substitution. nih.gov

| Reaction | Reagents | Predicted Major Substitution Pattern |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro group addition primarily on Ring B (ortho/para to -NH₂) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halogen addition primarily on Ring B (ortho/para to -NH₂) |

| Sulfonation | Fuming H₂SO₄ | Sulfonic acid group addition primarily on Ring B (ortho/para to -NH₂) |

| Directed C-H Amination | Ir catalyst, Azide source | Sulfonamide group addition on Ring A (ortho to -COOH) nih.gov |

Chemical Reactivity and Transformation Mechanisms

Cyclization Reactions to Form Heterocyclic Scaffolds

The proximate positioning of the amino, amide, and carboxylic acid groups in 2-(2-Aminobenzamido)benzoic acid makes it an ideal precursor for a variety of intramolecular cyclization reactions, leading to the formation of valuable heterocyclic scaffolds.

Quinazolinones are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. One of the most common methods for synthesizing the quinazolinone core involves the cyclization of an appropriately substituted anthranilic acid derivative. nih.gov While direct cyclization of this compound to a quinazolinone is not the most typical route, understanding the general principles of quinazolinone formation from anthranilic acid provides insight into potential transformations.

A widely used method for synthesizing 4(3H)-quinazolinones starts with the acylation of anthranilic acid. nih.gov The resulting N-acylanthranilic acid can then undergo cyclization, often with the aid of a dehydrating agent like acetic anhydride (B1165640), to form a 1,3-benzoxazin-4-one intermediate. nih.gov This intermediate is then treated with an amine to yield the desired quinazolinone derivative. nih.gov

Another important pathway is the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acid with formamide. researchgate.netgeneris-publishing.com This reaction proceeds by heating the components, leading to the formation of quinazolin-4-one through the cleavage of two water molecules. generis-publishing.com The yield of this reaction can be optimized by adjusting the reaction conditions, such as temperature and duration. generis-publishing.com

The hydrolysis of more complex structures, such as tryptanthrin (B1681603) (indolo[2,1-b]quinazoline-6,12-dione), can also lead to the formation of this compound. researchgate.net This highlights the reversible nature of these cyclization reactions under certain conditions.

The structure of this compound is pre-organized for cyclization to form seven-membered ring systems like benzodiazepines. Specifically, it can serve as a precursor for the synthesis of dibenzo[b,f] nih.govwikipedia.orgdiazocine-6,12(5H,11H)diones, which are structurally related to benzodiazepines. researchgate.net

A facile, three-step method for synthesizing unsymmetrically substituted dibenzo[b,f] nih.govwikipedia.orgdiazocine-6,12(5H,11H)diones utilizes isatoic anhydrides and 2-aminobenzoic acids as starting materials. researchgate.net In this process, this compound acts as a key intermediate. The cyclization of this intermediate can be achieved using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent such as dimethylformamide (DMF) at room temperature. researchgate.net This reaction facilitates the formation of the eight-membered diazocine ring system.

It is important to note that to avoid the formation of undesired side products, protection of the amide group may be necessary before cyclization. researchgate.net The resulting dibenzo[b,f] nih.govwikipedia.orgdiazocine-6,12(5H,11H)dione scaffold is considered a privileged structure in drug design and can be further modified at the nitrogen atoms. researchgate.netresearchgate.net

Amide Bond Transformations and Cleavages

The central amide bond in this compound is a key functional group that can undergo various transformations, including cleavage. Hydrolysis of the amide bond can regenerate the constituent anthranilic acid molecules. This reaction is particularly relevant in the context of the degradation of more complex heterocyclic systems. For instance, the hydrolysis of tryptanthrin under basic conditions proceeds through the initial formation of this compound. researchgate.net

Carboxylic Acid Reactions in Complex Systems

The carboxylic acid group in this compound can participate in standard reactions such as esterification. For example, it can be converted to its corresponding methyl ester. This transformation is often a necessary step in multi-step synthetic sequences to protect the carboxylic acid functionality or to modify the solubility and reactivity of the molecule.

Aromatic Ring Reactivity (e.g., Electrophilic Aromatic Substitution, Cycloaddition)

The two benzene (B151609) rings in this compound are susceptible to electrophilic aromatic substitution reactions. The positions of substitution are directed by the activating amino group and the deactivating, meta-directing carboxylic acid and amide groups. While specific studies on the electrophilic substitution of this compound itself are not widely reported, the reactivity of the parent anthranilic acid provides a useful model. Anthranilic acid can be diazotized to form a diazonium salt, which is a versatile intermediate for various transformations. wikipedia.org Chlorination of anthranilic acid, for example, yields the 2,4-dichloro derivative. wikipedia.org

The reactivity of related complex systems like tryptanthrin, which contains the core structure derived from this compound, has been studied. Tryptanthrin undergoes electrophilic aromatic substitution, such as nitration, with the 8-position being more reactive than the 2-position. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and conformational preferences of molecules in solution. For 2-(2-aminobenzamido)benzoic acid, ¹H and ¹³C NMR provide critical information about the chemical environment of each proton and carbon atom, respectively.

In the ¹H NMR spectrum of a related compound, 2-aminobenzoic acid, distinct resonances are observed for the aromatic protons. The substitution pattern on the benzene (B151609) rings of this compound, with the amino and benzamido groups, breaks the symmetry and results in complex splitting patterns for the aromatic protons due to spin-spin coupling. The chemical shifts of the amide (N-H) and carboxylic acid (O-H) protons are particularly informative. The amide proton's chemical shift can provide insights into its involvement in intramolecular hydrogen bonding, a key feature influencing the molecule's conformation. The carboxylic acid proton often appears as a broad singlet, and its chemical shift can be concentration-dependent.

For instance, in the ¹H NMR spectrum of benzoic acid, the aromatic protons exhibit distinct chemical shifts, and high-resolution spectra show multiple groups of proton resonances. docbrown.info The protons on the benzene ring closest to the carboxylic acid group are typically shifted downfield due to the electron-withdrawing nature of the substituent. docbrown.info A similar principle applies to this compound, where the electronic effects of both the amino and benzamido groups influence the chemical shifts of the aromatic protons.

Conformational analysis is further aided by two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy). COSY helps establish the connectivity between protons, confirming the assignment of signals in the complex aromatic regions. NOESY provides information about through-space proximity of protons, which is invaluable for determining the preferred spatial arrangement of the two phenyl rings and the amide linkage. This can reveal, for example, whether the molecule adopts a planar or a more twisted conformation.

Table 1: Representative ¹H NMR Chemical Shifts for Protons in Benzoic Acid Derivatives

| Proton Environment | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | Often broad and may exchange with solvent protons. |

| Amide (-NH-) | 7.5 - 8.5 | Singlet or Broad Singlet | Chemical shift is sensitive to hydrogen bonding. |

| Aromatic Protons | 6.5 - 8.2 | Multiplets | Complex splitting patterns due to coupling between adjacent protons. |

| Amino (-NH₂) | 3.5 - 5.0 | Broad Singlet | Chemical shift can vary with solvent and concentration. |

This table presents generalized data for illustrative purposes.

Advanced Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Hydrogen Bonding Studies

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups and investigating intermolecular and intramolecular interactions, particularly hydrogen bonding. In this compound, the IR spectrum is characterized by distinct vibrational modes associated with its key functional groups.

The most prominent bands in the IR spectrum provide a molecular fingerprint. The stretching vibration of the carbonyl (C=O) group in the carboxylic acid typically appears in the region of 1700-1680 cm⁻¹ for aromatic carboxylic acids. docbrown.info The amide carbonyl (C=O) stretch is also found in this region, often around 1650 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding.

The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (N-H) groups are observed in the range of 3500-3300 cm⁻¹. The presence of both sharp and broad bands in this region can indicate the existence of both free and hydrogen-bonded N-H groups. Similarly, the O-H stretching vibration of the carboxylic acid group gives rise to a very broad band, typically between 3300 and 2500 cm⁻¹, which is a classic indicator of strong hydrogen bonding in carboxylic acid dimers. docbrown.info

Advanced IR techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, offer high sensitivity and resolution, allowing for detailed analysis of subtle spectral features. By studying the IR spectra in different solvents or at varying concentrations, it is possible to probe the dynamics of hydrogen bonding. For example, a shift in the C=O or N-H stretching frequencies to lower wavenumbers can signify the formation or strengthening of hydrogen bonds.

Theoretical calculations, often performed in conjunction with experimental IR studies, can help to assign specific vibrational modes to the observed spectral bands, providing a more complete understanding of the molecule's vibrational landscape. researchgate.net

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Broad, Strong |

| C=O Stretch | 1700 - 1680 | Strong | |

| C-O Stretch | 1320 - 1210 | Medium | |

| Amide | N-H Stretch | 3500 - 3300 | Medium |

| C=O Stretch (Amide I) | ~1650 | Strong | |

| N-H Bend (Amide II) | ~1550 | Medium | |

| Amine | N-H Stretch | 3500 - 3300 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=C Stretch | 1625 - 1465 | Medium to Weak | |

| C-H Bending | 900 - 675 | Strong |

This table presents generalized data for illustrative purposes. docbrown.info

Mass Spectrometry (MS) for Molecular Ion Characterization and Fragmentation Pathway Elucidation (e.g., MALDI-TOF/TOF of Derivatives)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, various MS methods can be employed.

Electron Ionization (EI) mass spectrometry would typically show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. For example, in the mass spectrum of benzoic acid, a common fragment is the benzoyl cation ([C₆H₅CO]⁺) at m/z 105, formed by the loss of a hydroxyl radical. docbrown.info For this compound, characteristic fragmentation would likely involve cleavage of the amide bond, leading to ions corresponding to the aminobenzoyl and aminobenzoic acid moieties.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is particularly useful for the analysis of derivatives of this compound, especially when they are part of larger molecules or complexes. In some cases, the related compound 2-aminobenzoic acid can itself act as a MALDI matrix, inducing in-source decay of peptides and proteins. acs.orgnih.gov This process involves the transfer of hydrogen radicals, leading to specific fragmentation patterns (c- and z-type ions for peptides). acs.orgnih.gov

Tandem mass spectrometry (MS/MS), such as MALDI-TOF/TOF, allows for the selection of a specific ion (e.g., the molecular ion or a primary fragment) and its subsequent fragmentation. This provides detailed information about the connectivity of the molecule and helps to confirm its structure. The fragmentation pathways of derivatives of aminobenzoic acids can be complex and are influenced by the nature and position of the substituents. nist.gov

Table 3: Potential Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure | m/z (approximate) |

| [M]⁺ | [C₁₄H₁₂N₂O₃]⁺ | 256 |

| [M - H₂O]⁺ | Loss of water | 238 |

| [M - COOH]⁺ | Loss of carboxyl group | 211 |

| [C₇H₆NO]⁺ | Aminobenzoyl cation | 120 |

| [C₇H₇NO₂]⁺ | Aminobenzoic acid radical cation | 137 |

This table presents hypothetical fragmentation data for illustrative purposes.

X-Ray Photoelectron Spectroscopy (XPS) for Surface and Thin Film Characterization of Derivatives

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS is particularly valuable for the characterization of thin films and surfaces of derivatives of this compound.

When a derivative of this compound is deposited as a thin film on a substrate, XPS can provide detailed information about the chemical interactions at the film-substrate interface. The technique works by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

High-resolution XPS spectra of the C 1s, O 1s, and N 1s regions can be used to identify the different chemical environments of these atoms. For example, the C 1s spectrum can be deconvoluted to distinguish between carbons in the aromatic rings, the carbonyl groups (C=O), and the carboxyl group (O-C=O). Similarly, the N 1s spectrum can differentiate between the amine (-NH₂) and amide (-NHCO-) nitrogen atoms based on their binding energies.

Studies on similar molecules, such as 4-(acetyl amino)-2-aminobenzoic acid, have demonstrated the use of XPS to confirm the formation of self-assembled monolayers (SAMs) on substrates like Indium Tin Oxide (ITO). researchgate.netresearchgate.net By analyzing the attenuation of the substrate signal (e.g., In 3d and Sn 3d from ITO) and the intensity of the signals from the organic layer, the thickness of the film can be calculated. researchgate.net This makes XPS a powerful tool for controlling and characterizing the deposition of thin films of this compound derivatives for applications in organic electronics and sensor technologies.

Table 4: Typical Binding Energy Ranges for Elements in this compound Derivatives in XPS

| Element | Core Level | Chemical State | Typical Binding Energy (eV) |

| Carbon | C 1s | C-C / C-H (Aromatic) | 284.5 - 285.0 |

| C-N | ~286.0 | ||

| C=O (Amide) | ~287.8 | ||

| O-C=O (Carboxyl) | ~289.0 | ||

| Nitrogen | N 1s | -NH₂ (Amine) | ~399.5 |

| -NHCO- (Amide) | ~400.2 | ||

| Oxygen | O 1s | C=O | ~531.5 |

| O-C | ~533.0 |

This table presents generalized data for illustrative purposes. Binding energies can vary depending on the specific chemical environment and instrument calibration.

Theoretical and Computational Chemistry Investigations

Molecular Docking Studies for Ligand-Target Interaction Modeling

Currently, there is a notable absence of specific molecular docking studies in the scientific literature that focus exclusively on 2-(2-Aminobenzamido)benzoic acid as a primary ligand. This is likely because the compound primarily serves as a precursor or intermediate in the synthesis of larger, more complex molecules which are then themselves the subject of such investigations.

However, the structural motifs present in this compound, namely the aminobenzoic acid and benzamide (B126) functionalities, are common in molecules that exhibit biological activity. It is plausible that this compound could be modeled in silico to predict its potential interactions with various protein targets. The presence of both hydrogen bond donors (the amino and amide groups) and acceptors (the carbonyl and carboxylic acid groups), along with its aromatic rings, provides multiple points for potential interaction within a protein's binding pocket.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Prediction)

While dedicated Density Functional Theory (DFT) studies on this compound are not extensively documented, its chemical reactivity has been demonstrated in synthetic applications. The compound is a key intermediate in the synthesis of dibenzo[b,f] researchgate.netdiazocine-6,12(5H,11H)diones. This transformation involves a DCC-mediated cyclization, highlighting the reactivity of the amino and carboxylic acid groups.

Furthermore, this compound is a known hydrolysis product of tryptanthrin (B1681603). This reaction involves the cleavage of a carbon-carbon bond in the tryptanthrin molecule, followed by the formation of the more stable this compound structure.

Some basic computational properties have been calculated for this compound and are available in chemical databases:

| Property | Value |

| Topological Polar Surface Area (TPSA) | 92.42 Ų |

| LogP | 2.2193 |

These values suggest the molecule possesses a degree of polarity and moderate lipophilicity, which are important parameters in predicting its behavior in biological systems.

Conformational Analysis and Potential Energy Surface Mapping

Prediction of Structure-Reactivity and Structure-Property Relationships

The known chemical transformations involving this compound provide a basis for understanding its structure-reactivity relationships. The presence of the ortho-amino and carboxylic acid groups on one ring, and the amino group on the other, facilitates intramolecular cyclization reactions to form heterocyclic systems.

The electronic properties of the benzene (B151609) rings, which can be modified by introducing different substituents, would be expected to influence the reactivity of the amino and carboxylic acid groups. For instance, electron-withdrawing groups could enhance the acidity of the carboxylic acid and decrease the nucleophilicity of the amino group, while electron-donating groups would have the opposite effect. These modifications would in turn affect the conditions required for cyclization and other reactions.

While specific quantitative structure-activity relationship (QSAR) models have not been developed for this compound itself, its role as a synthetic intermediate suggests that its structural features are crucial for the biological activity of the final products.

Applications in Advanced Synthetic Organic Chemistry

Strategic Use as a Key Precursor in Complex Organic Molecule Synthesis

The strategic importance of 2-(2-aminobenzamido)benzoic acid lies in its ability to participate in a variety of chemical transformations to construct intricate molecular architectures. Its bifunctional nature, possessing both an amino group and a carboxylic acid, ortho-substituted on a benzamide (B126) backbone, provides a robust platform for intramolecular and intermolecular reactions. This facilitates the synthesis of a wide array of complex organic molecules.

A notable application of this precursor is in the synthesis of quinazolinone derivatives. For instance, this compound can be used to produce 3-(2-carboxyphenyl)-4-(3H)-quinazolinone in a 78% isolated yield. nih.gov This transformation highlights the utility of the precursor in creating compounds with potential pharmaceutical importance. nih.gov Furthermore, a novel and efficient method for the regiospecific synthesis of 2-(2-aminobenzoyl)benzoic acids has been developed through a base-promoted aerobic cascade reaction, demonstrating the atom-economical nature of such synthetic strategies. rsc.org

Building Block for Heterocyclic Compound Libraries

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and this compound serves as an excellent starting material for generating libraries of these valuable structures. Quinazolines and quinazolinones, in particular, are significant heterocyclic rings with a broad spectrum of biological activities. researchgate.net

The precursor can be readily converted into various quinazolinone scaffolds. nih.govresearchgate.net For example, it is a key intermediate in the synthesis of 2-substituted quinazolin-4(3H)-ones and 2,3-disubstituted-4(3H)-quinazolinones. researchgate.net The general strategy often involves the condensation of the amino group with a suitable one-carbon source, followed by intramolecular cyclization. nih.govresearchgate.net One sustainable approach utilizes dimethyl sulfoxide (B87167) (DMSO) as a carbon source and hydrogen peroxide (H2O2) as an oxidant to synthesize the quinazolin-4(3H)-one scaffold. nih.gov Another green chemistry approach employs methanol (B129727) as both a C1 source and a solvent in the presence of a copper catalyst and cesium carbonate (Cs2CO3) as a base. researchgate.net

The versatility of this compound and its parent compound, 2-aminobenzoic acid, allows for the creation of a diverse range of heterocyclic systems beyond quinazolinones, including benzoxazinones and benzothiazoles. researchgate.netnih.gov The ability to readily introduce various substituents onto the core structure makes it an invaluable tool for generating libraries of compounds for high-throughput screening and drug discovery efforts. nih.gov

Interactive Data Table: Synthesis of Heterocyclic Compounds from 2-Aminobenzoic Acid Derivatives

| Starting Material | Reagents | Product | Reference |

| 2-Aminobenzoic acid | Formamide | Quinazolin-4(3H)-one | researchgate.net |

| 2-Aminobenzoic acid | Isocyanates | 1,3-Disubstituted quinazol-2,4(1H, 3H)-diones | researchgate.net |

| 2-Aminobenzoic acid | Isothiocyanate | 2-Mercapto-3-substituted quinazolin-4(3H)-one derivatives | researchgate.net |

| 2-Aminobenzoic acid | Acyl chlorides, Aromatic/aliphatic amines, SO3H-functionalized Brønsted acid ionic liquids | 2,3-Disubstituted-4(3H)-quinazolinones | researchgate.net |

| 2-Aminobenzamides | Methanol, Copper catalyst, Cs2CO3 | Quinazolinones | researchgate.net |

| 2-Aminobenzonitriles | Aliphatic alcohol–water system, Ru(II) complex catalyst | Quinazolinones | rsc.org |

Synthesis of Bioactive Compound Analogues (excluding clinical efficacy)

The structural framework of this compound is present in or can be used to access analogues of various bioactive compounds. Its derivatives have been explored for a range of potential biological activities.

For instance, derivatives of the parent compound, 2-aminobenzoic acid, have been synthesized and investigated for their anti-inflammatory and analgesic properties. nih.gov The synthesis of N-benzylidene anthranilic acids and their subsequent conversion to thiazolidinone derivatives demonstrates the potential to create novel compounds with potential biological relevance. nih.gov

Furthermore, the quinazolinone core, readily accessible from this compound, is a well-established pharmacophore found in numerous compounds with diverse biological profiles. researchgate.netresearchgate.net By modifying the substituents on the quinazolinone ring, a multitude of analogues can be generated. For example, various 2-substituted and 3-substituted quinazolinone derivatives have been synthesized and reported to exhibit a range of biological activities in preclinical studies. researchgate.net

Development of Novel Synthetic Reagents and Catalytic Systems

While the primary application of this compound is as a structural precursor, its derivatives also hold potential in the development of novel reagents and catalytic systems. The presence of multiple heteroatoms and functional groups allows for its incorporation into more complex molecular systems that can act as ligands for metal catalysts or as organocatalysts themselves.

For example, the development of Ru(II) complex catalyzed tandem synthesis of quinazolinone derivatives from 2-aminobenzonitriles using an alcohol-water system showcases the interplay between the substrate and a metal catalyst. rsc.org While this compound itself is not the catalyst, this research highlights the importance of the broader class of aminobenzamide derivatives in advancing catalytic methodologies for heterocyclic synthesis. The design of new ligands and catalysts based on the this compound scaffold is an area ripe for exploration, with the potential to unlock new and more efficient synthetic transformations.

Applications in Materials Science and Supramolecular Chemistry

Integration into Polymeric Systems and Advanced Materials

While specific research detailing the integration of 2-(2-Aminobenzamido)benzoic acid into polymeric systems is not extensively documented, the functional groups present in the molecule are analogous to those in other aminobenzoic acids used for modifying and creating advanced materials. For instance, polymers functionalized with aminobenzoic acid groups have been developed for applications such as the removal of antibiotics from aqueous solutions. nih.govresearchgate.net In these systems, chloromethylated styrene-divinylbenzene copolymers are treated with aminobenzoic acid, resulting in polymeric adsorbents. nih.govresearchgate.net The presence of both an amine and a carboxylic acid group on the this compound molecule provides reactive sites for its incorporation into polymer backbones or as pendant groups, potentially yielding materials with tailored properties for chelation, adsorption, or as specialized coatings.

The synthesis of copolymers using related monomers, such as the copolymerization of aniline (B41778) with 3-aminobenzoic acid, has been shown to produce materials with high performance, for example, in antibacterial applications. This suggests that this compound could similarly be explored as a comonomer to impart specific functionalities to polymers.

Ligand Design in Coordination Chemistry

The structure of this compound is exceptionally well-suited for its use as a ligand in coordination chemistry. The presence of a carboxylic acid group and a primary amino group allows it to bind to metal ions in various coordination modes, making it a versatile building block for supramolecular structures.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The selection of the organic ligand is crucial for determining the structure and properties of the resulting MOF. Aminobenzoic acids are a well-established class of ligands for MOF synthesis due to their ability to form robust coordination bonds with a wide range of metal ions. nih.govnist.govymdb.ca

For example, ligands like 2-aminoterephthalic acid and 4-aminobenzoic acid have been successfully used to create functionalized MOFs. rsc.orgresearchgate.net These MOFs can exhibit interesting properties, such as luminescence and catalytic activity, which are imparted by the functional groups on the ligand. rsc.org The this compound molecule, with its available nitrogen and oxygen donor atoms, is a prime candidate for the design of new MOFs and coordination polymers. The amide linkage adds a degree of flexibility and the potential for hydrogen bonding interactions within the framework, which could lead to novel network topologies and functionalities. While specific MOFs constructed from this compound are not yet prominent in the literature, the foundational chemistry of related aminobenzoic acid-based MOFs suggests a promising area for future research. nih.gov

The metal complexes derived from ligands containing amine and carboxylate functionalities often exhibit significant catalytic activity. Research into related compounds supports the potential for metal complexes of this compound to function as effective catalysts.

For instance, lead-based MOFs functionalized with amino-containing benzoic acid ligands have been demonstrated to act as heterogeneous catalysts in Knoevenagel-Doebner reactions, which are important carbon-carbon bond-forming reactions in organic synthesis. rsc.orgresearchgate.net In a different study, a copper(II) complex featuring 2-aminobenzothiazole (B30445) as a ligand was shown to be an efficient precatalyst for azide/alkyne cycloaddition reactions (click chemistry) in water, producing 1,4-disubstituted-1,2,3-triazoles with excellent yields. mdpi.com

These examples highlight a key principle: the coordination of a metal ion to an organic ligand containing specific functional groups can create a catalytically active site. The this compound ligand provides a rich coordination environment with its N- and O-donor sites. Metal complexes formed with this ligand could potentially catalyze a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions, leveraging the synergistic effects between the metal center and the functionalized ligand backbone.

Mechanistic Molecular Biology and Biochemical Studies Excluding Clinical Applications

Elucidation of Enzyme Inhibition Mechanisms at the Molecular Level

While tranilast's direct, potent inhibition of dihydrofolate reductase (DHFR) is not its most extensively documented mechanism, the principles of how small molecules interact with DHFR are well-established and provide a framework for understanding potential interactions. DHFR is a crucial enzyme in cellular metabolism, catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of DNA bases and certain amino acids. nih.govresearchgate.net Its inhibition can halt cell proliferation, making it a target for various therapeutic agents. nih.gov

The active site of DHFR features several key amino acid residues that are critical for binding substrates and inhibitors. mdpi.com For instance, in human DHFR, residues such as Glutamate-30 (Glu-30) are vital for catalytic activity and inhibitor binding. mdpi.com The binding of inhibitors to DHFR is often characterized by a series of non-covalent interactions, including hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. researchgate.net The enzyme can undergo significant conformational changes upon ligand binding, shifting between 'closed' and 'occluded' states, which is a key part of its catalytic cycle and can be influenced by inhibitor binding. nih.gov While specific binding data for tranilast (B1681357) with DHFR is not widely reported in the primary literature, any inhibitory activity would likely involve interactions with these key residues within the enzyme's active site, similar to established antifolates.

Investigation of Molecular Interactions with Biological Macromolecules

Research has focused on the interaction of tranilast with other significant biological macromolecules beyond classical enzyme inhibition. A notable area of study is its ability to interfere with protein-protein interactions.

One such interaction is between the S100A11 protein and the Receptor for Advanced Glycation End Products (RAGE). nih.gov The S100 protein family members are calcium-binding proteins, and upon binding calcium, they undergo conformational changes that allow them to interact with target proteins. nih.gov The interaction between S100A11 and RAGE has been linked to inflammatory processes and cell proliferation. nih.gov Studies have demonstrated that tranilast can block the interaction between S100A11 and the V domain of RAGE. This inhibitory action is believed to prevent the downstream signaling cascade that is triggered by the S100A11-RAGE binding, which includes the dimerization of RAGE and subsequent cellular responses. nih.gov By disrupting this specific protein-protein interface, tranilast modulates cellular behavior.

Table 1: Investigated Molecular Interactions of Tranilast

This table is interactive. You can sort and filter the data.

| Interacting Macromolecule | Type of Interaction | Observed Biochemical Effect | Reference |

|---|---|---|---|

| S100A11 / RAGE | Protein-Protein Interaction Inhibition | Blocks the binding of S100A11 to the RAGE V domain | nih.gov |

| Dihydrofolate Reductase (DHFR) | Potential Enzyme Inhibition | Framework based on known antifolate binding mechanisms | nih.govresearchgate.netmdpi.com |

| DNA | Potential Direct Binding | Plausible based on chemical structure, though specific studies are limited | mdpi.com |

Studies on Fundamental Biochemical Pathways Modulated by the Compound

Tranilast has been shown to modulate several fundamental biochemical pathways, primarily linked to inflammation, cell signaling, and proliferation.

A key pathway influenced by tranilast is that mediated by the Receptor for Advanced Glycation End Products (RAGE). The binding of ligands, such as S100 proteins, to RAGE can trigger a cascade of intracellular signaling that contributes to inflammatory responses and cell growth. nih.gov By blocking the S100A11-RAGE interaction, tranilast effectively inhibits this signaling pathway, leading to a reduction in cell proliferation as observed in specific cancer cell lines like SW480. nih.gov

Furthermore, tranilast is recognized as an agonist for the Aryl Hydrocarbon Receptor (AhR). nih.gov AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide array of genes, including those involved in metabolism and cellular responses to environmental stimuli. Upon binding to a ligand like tranilast, AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic-responsive elements (XREs) in the promoter regions of its target genes, thereby modulating their transcription. This mechanism represents a significant pathway through which tranilast can exert broad biochemical effects.

Development of Molecular Probes for Biochemical Research

The development of molecular probes is essential for visualizing and quantifying biochemical processes. While tranilast itself is primarily studied for its biological activities, its core structure, N-(cinnamoyl)anthranilic acid, serves as a scaffold that could potentially be modified for the development of such probes.

The principle involves taking a biologically active molecule and attaching a reporter group, such as a fluorescent tag or a radioactive isotope, without significantly altering its binding affinity for its target. This new molecule can then be used to track the location and interactions of the target macromolecule within a cell or biochemical assay. For example, a fluorescently labeled derivative of tranilast could be synthesized to visually track the localization of its binding partners, such as the Aryl Hydrocarbon Receptor or to study the dynamics of the S100A11-RAGE interaction in real-time using techniques like fluorescence microscopy or fluorescence polarization assays. Although specific examples of tranilast-based probes are not widely reported, its defined interactions with proteins like RAGE make its scaffold a candidate for such future development in biochemical research. nih.gov

Advanced Analytical Methodologies for Compound Detection and Quantification in Research Contexts

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a principal technique for the purity assessment and quantitative analysis of non-volatile organic compounds like 2-(2-Aminobenzamido)benzoic acid. The method's high resolution and sensitivity make it ideal for separating the target compound from potential impurities, starting materials, or byproducts.

Reversed-phase HPLC is the most common mode used for the analysis of aromatic acids. In this technique, a nonpolar stationary phase (typically C18 or C8) is used in conjunction with a polar mobile phase. The separation of this compound and its isomers, such as 3- and 4-aminobenzoic acid, can be effectively achieved using mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms. helixchrom.comhelixchrom.comsielc.com The retention time of the compound can be controlled by adjusting the mobile phase composition, such as the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration, the buffer pH, and the buffer concentration. helixchrom.com

For quantitative analysis, a calibration curve is constructed by plotting the peak area of the analyte against a series of known concentrations of a standard. This allows for the precise determination of the concentration of this compound in a sample. A diode-array detector (DAD) is often employed to obtain UV spectra of the eluting peaks, which aids in peak identification and purity assessment. mdpi.comresearchgate.net

Table 1: Illustrative HPLC Parameters for the Analysis of Aromatic Acids

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and 1% aqueous acetic acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 310 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a typical set of starting conditions for the HPLC analysis of aromatic acids. Method optimization would be required for the specific analysis of this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging as it can lead to thermal decomposition in the injector port. thermofisher.com Therefore, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative.

The most common derivatization techniques for compounds containing carboxylic acid and amine functional groups are silylation and alkylation. nih.gov Silylation involves replacing the active hydrogens in the -COOH and -NH- groups with a trimethylsilyl (B98337) (TMS) group, often using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). mdpi.comthermofisher.comresearchgate.net Alkylation, for instance using methyl chloroformate (MCF), is another effective method. researchgate.net

Once derivatized, the sample is introduced into the GC system, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer (MS), which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This combination of techniques, GC-MS, offers high sensitivity and specificity for the identification and quantification of the derivatized this compound.

Table 2: Typical GC-MS Derivatization and Analysis Conditions

| Stage | Parameter | Details |

| Derivatization | Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Solvent | Acetonitrile | |

| Conditions | 70°C for 30 minutes | |

| GC Analysis | Column | 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | |

| Temperature Program | Initial 70°C, ramp to 280°C | |

| MS Analysis | Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | 40-650 amu |

This table outlines a general procedure for the GC-MS analysis of a derivatized carboxylic acid. Specific parameters would need to be optimized for the TMS-derivative of this compound.

Advanced Derivatization Techniques for Enhanced Analytical Detection and Structural Elucidation

Beyond simple volatilization for GC-MS, advanced derivatization techniques can be employed to enhance analytical detection and aid in structural elucidation, particularly when coupled with sensitive detection methods like mass spectrometry.

For instance, in the context of HPLC, derivatization with a fluorogenic reagent can significantly improve the sensitivity of detection, allowing for the analysis of trace amounts of the compound. While not directly applied to this compound in the reviewed literature, techniques like pre-column derivatization with phenylisothiocyanate (PITC) are used for the quantitative analysis of acidic amino compounds, forming phenylthiocarbamyl (PTC) derivatives that have strong UV absorbance. nih.gov

In the realm of structural elucidation by mass spectrometry, derivatization can be used to introduce specific fragmentation patterns that reveal information about the molecule's structure. For amino acids, derivatization with chloroformates or anhydrides has been explored for enantiomeric separation and quantification by GC-MS on chiral columns. nih.gov While this compound is not chiral itself, derivatization of its functional groups could be used to probe its reactivity and confirm its structural features through subsequent MS/MS analysis.

Application as a Research-Grade Matrix in Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique used for the analysis of large, non-volatile molecules like peptides, proteins, and polymers. The choice of the matrix is crucial for a successful MALDI experiment, as it must co-crystallize with the analyte and absorb the laser energy to promote ionization.

Interestingly, derivatives of anthranilic acid have been investigated and used as MALDI matrices. biogenerica.itfishersci.ie For example, 2-(methylamino)benzoic acid, a methylated derivative of anthranilic acid, has been successfully employed as a matrix for the imaging of lipids and proteins in both positive and negative ion modes. nih.gov A series of novel anthranilic acid derivatives have been designed and synthesized for MALDI-TOF mass spectrometry applications in dual polarity molecular imaging. acs.org

Given that this compound is a derivative of anthranilic acid, it holds potential for application as a research-grade matrix in mass spectrometry, particularly for the analysis of specific classes of analytes where its chemical properties might offer advantages over more common matrices like α-cyano-4-hydroxycinnamic acid (CHCA) or 2,5-dihydroxybenzoic acid (DHB). proteochem.comnih.govresearchgate.netbruker.comsigmaaldrich.com Further research would be needed to explore its efficacy in this role.

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Pathways and Sustainable Methodologies

The synthesis of 2-(2-aminobenzamido)benzoic acid and its analogs is undergoing a paradigm shift towards greener and more efficient methods. Traditional synthetic routes are often criticized for their reliance on harsh conditions and the generation of waste. To counter this, researchers are exploring sustainable alternatives. mdpi.com

One of the most promising avenues is the use of microwave-assisted synthesis, which has been shown to be a time-efficient and mild method for preparing 2-aminobenzamide (B116534) derivatives. mdpi.com This technique often leads to good or even excellent yields while reducing reaction times and solvent use. mdpi.com

Further research is focused on:

Biocatalysis: Employing enzymes to facilitate the creation of the amide bond under gentle, aqueous conditions, thereby enhancing selectivity and reducing environmental impact. mdpi.com

Flow Chemistry: Utilizing continuous flow reactors for precise control over reaction parameters, which can improve yields and safety, and allow for more efficient production.

Mechanochemistry: Using mechanical force, such as ball milling, to drive reactions, which can minimize or eliminate the need for solvents.

Green Catalysts: Developing and using catalysts based on abundant and non-toxic metals to replace expensive and hazardous ones.

These sustainable approaches are not only environmentally responsible but also open up new possibilities for the large-scale and cost-effective production of these compounds. mdpi.com

Rational Design and Synthesis of Derivatives with Tailored Physicochemical and Mechanistic Properties

The molecular framework of this compound is a versatile starting point for the rational design of new derivatives with customized properties. mdpi.comrsc.org By strategically modifying its structure, scientists can fine-tune its characteristics for specific applications in fields like medicine and materials science. nih.govnih.gov

Future research will concentrate on synthesizing novel derivatives with enhanced or specific activities. nih.govresearchgate.net For instance, the synthesis of new 2-amino benzoic acid derivatives has yielded compounds with potent anti-inflammatory and analgesic properties. nih.gov The structural versatility of aminobenzoic acids allows for substitutions at both the amino and carboxyl groups, making them ideal for developing a wide array of new molecules. nih.gov

Key strategies in this area include:

Targeted Functionalization: Introducing specific chemical groups to alter properties like solubility, stability, or binding capabilities.

Conformational Control: Creating derivatives with fixed shapes to understand how molecular geometry affects function. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically altering the structure and observing the effect on its biological activity or physical properties to guide the design of more potent or effective compounds. nih.gov

The table below illustrates hypothetical design strategies for creating new derivatives with specific enhancements.

| Target Property | Design Strategy | Hypothetical Derivative Example |

| Enhanced Anticancer Activity | Introduction of a cyano-hydroxy-methoxybenzylidene group | cyano-hydroxy-methoxybenzylidene amino-phenyl-pyrrolyl-benzoic acid nih.gov |

| Improved Anti-inflammatory Action | Creation of a thiazolidinone ring | 2-(4-oxo-2-phenylthiazolidin-3-yl)-5-(phenylazo) benzoic acid nih.gov |

| Increased Antimicrobial Potential | Addition of a benzothiazole (B30560) moiety | Novel 2-aminobenzothiazole (B30445) derivatives nih.gov |

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is creating a new frontier for molecular research. nih.govijettjournal.org These powerful computational tools can analyze massive datasets to predict the properties and activities of new chemical compounds, significantly speeding up the discovery process. mdpi.comstmjournals.com

For derivatives of this compound, AI and ML can be transformative in several ways:

Predictive Modeling: Machine learning algorithms can be trained to forecast the physicochemical properties, biological activity, and even toxicity of novel, yet-to-be-synthesized derivatives. nih.govmdpi.com This allows researchers to prioritize the most promising candidates for synthesis and testing. ijettjournal.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired characteristics from the ground up, offering innovative molecular structures based on the dianthranilide scaffold. nih.gov

Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can effectively guide the design of derivatives with enhanced properties, as demonstrated in the design of antioxidant diphenylamine (B1679370) derivatives. nih.gov These models can identify the key molecular features that influence a compound's activity. nih.gov

The integration of AI promises to make the design and discovery of new materials and therapeutic agents more efficient, cost-effective, and targeted. ijettjournal.org

Interdisciplinary Applications in Novel Chemical Technologies

The unique properties of this compound and its derivatives make them attractive candidates for a variety of new and exciting applications across different scientific fields.

Emerging areas of application include:

Materials Science: The ability of these molecules to self-assemble through hydrogen bonding makes them ideal building blocks for creating advanced materials like porous organic frameworks or liquid crystals. nih.gov The solid-state structures of related dianthranilides show different self-assembly patterns, which can be exploited to create materials with specific network structures. nih.gov Additionally, benzoic acid derivatives are being investigated as potential inhibitors for atomic layer deposition, a key process in fabricating nanoscale electronics. mdpi.com

Sensor Technology: Derivatives can be engineered to change their color or emit light in the presence of specific ions or molecules, making them useful as chemical sensors.

Organic Electronics: The aromatic nature of the compound suggests potential for use in electronic devices like OLEDs and solar cells, especially if their electronic properties are fine-tuned through chemical modification.

Medicinal Chemistry: As a scaffold, benzoic acid and its derivatives are crucial in the development of new therapeutic agents. nih.gov They have been used to synthesize compounds with anticancer, anti-inflammatory, and antimicrobial properties. nih.govnih.gov For example, novel derivatives have shown potential as dual inhibitors of DNA gyrase and topoisomerase IV, important targets for antimicrobial drugs. nih.gov

The future of this compound research lies in the synergy between chemistry, biology, materials science, and computational science, paving the way for groundbreaking discoveries and technologies.

Q & A

[Basic] What synthetic methodologies are commonly employed to prepare 2-(2-aminobenzamido)benzoic acid, and what challenges arise during cyclization?

The primary synthetic route involves coupling 2-aminobenzoic acid derivatives using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) in dimethylformamide (DMF) at room temperature. This method often leads to the formation of this compound as an intermediate. However, cyclization attempts without protecting the amide group typically result in the formation of bicyclic byproducts like 2-(2-aminophenyl)-4H-benzo[d][1,3]oxazin-4-one due to intramolecular esterification . Key challenges include:

- Side reactions : Unprotected amides favor oxazinone formation over the desired diazocine scaffold.

- Reagent selection : Traditional cyclization agents (e.g., thionyl chloride, polyphosphate ester) are ineffective unless substituents or protective groups are introduced.

[Basic] What analytical techniques are recommended for characterizing this compound and its derivatives?

A combination of spectroscopic and crystallographic methods is critical:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : For purity assessment and metabolite identification (e.g., hydrolysis products) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves structural ambiguities, particularly for high-resolution or twinned crystals .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies regiochemical outcomes and confirms the absence of oxazinone byproducts .

[Advanced] How can cyclization conditions be optimized to suppress bicyclic byproduct formation?

Strategies to enhance selectivity for the diazocine scaffold include:

- Protective group chemistry : Introducing methyl or acyl groups to the amide nitrogen blocks intramolecular esterification .

- Alternative coupling reagents : Using N-hydroxysuccinimide (NHS) esters or mixed carbonates improves reaction efficiency.

- Solvent and temperature control : Polar aprotic solvents (e.g., DMF) at reduced temperatures (0–5°C) minimize side reactions.

[Advanced] What role does this compound play in functionalizing nanomaterials, and how are these composites characterized?

This compound is used to functionalize carboxylated cellulose nanocrystals (CNCs) for applications like latent fingerprint detection. The process involves:

- Terbium(III) complexation : The aminobenzamido moiety binds Tb³⁺, enabling luminescence in nanocellulose hydrogels .

- Characterization :

- Fluorescence spectroscopy confirms luminescent properties.

- Transmission Electron Microscopy (TEM) assesses nanomaterial morphology.

[Advanced] How do computational tools like SHELX address structural ambiguities in crystallographic studies of derivatives?

SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) are critical for:

- Twinning analysis : Resolving overlapping reflections in twinned crystals via the Hooft y parameter .

- High-resolution refinement : Anisotropic displacement parameters improve accuracy for small-molecule structures.

- Validation tools : The CIF check feature in SHELXPRO identifies geometric outliers (e.g., bond lengths, angles) .

[Contradiction Resolution] How should researchers resolve contradictory cyclization outcomes under varying reaction conditions?

Systematic analysis is required when unexpected products (e.g., oxazinones vs. diazocines) arise:

- Parameter screening : Test solvents (DMF vs. dichloromethane), temperatures, and reagents (DCC vs. carbonyldiimidazole).

- Protection/deprotection steps : Compare yields with N-methylated vs. unprotected amides .

- Mechanistic studies : Use density functional theory (DFT) to model reaction pathways and identify thermodynamic vs. kinetic control.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.